1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Description
1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a fluoromethyl group at the 4-position and a methylamino group attached to the ethanone moiety. Its molecular formula is C₉H₁₆FN₂O, with a molecular weight of 196.24 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, which are prevalent in CNS-targeting drugs and enzyme inhibitors .
Properties
IUPAC Name |
1-[4-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-11-7-9(13)12-4-2-8(6-10)3-5-12/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZDCQZKIXICJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS Number: 2097944-02-8) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 242.33 g/mol. The structure features a piperidine ring substituted with a fluoromethyl group and a methylamino group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H23FN2O |
| Molecular Weight | 242.33 g/mol |
| CAS Number | 2097944-02-8 |
| Purity | 98% |
Pharmacodynamics
Research indicates that compounds similar to This compound exhibit significant interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of the piperidine moiety is often linked to enhanced binding affinity to these receptors, potentially leading to stimulant effects.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess stimulant properties akin to other piperidine derivatives. For instance, compounds with similar structures have been shown to increase dopamine release in vitro, which could have implications for conditions such as ADHD or depression.
Case Studies and Research Findings
A notable study published in 2020 evaluated the effects of various piperidine derivatives on neuropharmacological endpoints. The study found that certain modifications to the piperidine structure significantly affected receptor binding profiles and subsequent biological activity. Specifically, the introduction of fluorinated groups was shown to enhance potency against dopamine receptors .
Table 2: Comparative Biological Activity of Piperidine Derivatives
| Compound | IC50 (nM) | Receptor Target |
|---|---|---|
| 1-(4-(Fluoromethyl)piperidin-1-yl)... | 480 | Dopamine D2 |
| (R)-2-(3-(7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 360 | GSK-3β |
Toxicological Considerations
While exploring its therapeutic potential, it is also crucial to consider the toxicological profile of This compound . Compounds in this class may exhibit varied toxicity depending on their structural modifications. Some studies have reported adverse effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Fluoromethyl vs. Hydroxyl Groups: The fluoromethyl group in the target compound increases lipophilicity compared to the hydroxyl group in 1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one hydrochloride, which may enhance tissue penetration but reduce solubility .
Methylamino vs. Chloro Substituents: The methylamino group in the target compound likely improves hydrogen bonding capacity compared to the chloro group in 1-(4-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone, which may confer reactivity or toxicity .
Piperidine vs.
Fluorination Position: Fluorination on the ethanone moiety (e.g., 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) versus the piperidine ring influences electronic properties and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
